2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile
Description
This compound features a 1H-imidazole core substituted at the 1-position with a (furan-2-yl)methyl group and at the 5-position with a phenyl group. A sulfanyl acetonitrile moiety is attached at the 2-position. The sulfanyl (-S-) linker and nitrile (-CN) group influence solubility and reactivity, with the nitrile acting as a hydrogen bond acceptor or participating in click chemistry .
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-8-10-21-16-18-11-15(13-5-2-1-3-6-13)19(16)12-14-7-4-9-20-14/h1-7,9,11H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFKPFGTMBOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile (CAS Number: 930863-06-2) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 295.4 g/mol. The structure includes a furan ring and an imidazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.4 g/mol |
| CAS Number | 930863-06-2 |
Anticancer Properties
Research indicates that compounds containing imidazole and furan derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
- Mechanism of Action :
- Case Study Findings :
Antimicrobial Activity
The presence of sulfur and nitrogen in the structure may enhance the antimicrobial properties of the compound. Furan derivatives have been documented for their antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds can be useful.
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Thiazole derivative (e.g., compound 9) | 1.61 | Anticancer |
| Furan derivative (e.g., compound X) | N/A | Antimicrobial |
| Imidazole derivative (e.g., compound Y) | N/A | Antiviral |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Analogs
Electronic and Steric Effects
- Target Compound: The (furan-2-yl)methyl group provides moderate electron-donating effects, while the phenyl group increases hydrophobicity.
- N-(2,4-Dimethylphenyl) Analog : The furan-2-ylcarbonyl group is strongly electron-withdrawing, reducing electron density on the imidazole ring compared to the target compound. The acetamide group enhances hydrogen bonding capacity.
- The hydroxypropyl substituent adds hydrophilicity.
- Pyridine-Based Analog : The pyridine core is electron-deficient compared to imidazole, and the dual cyano groups further withdraw electrons, altering reactivity and interaction profiles.
Stability and Degradation
- The target compound’s nitrile group is stable under physiological conditions but susceptible to hydrolysis at elevated temperatures or extreme pH. In contrast, the acetamide in is hydrolytically stable but may undergo enzymatic cleavage. The sulfanyl group in all analogs is prone to oxidation, forming sulfoxides or sulfones .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard protocols for synthesizing 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield? Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a similar imidazole-thioether derivative was prepared by refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol, followed by TLC monitoring (chloroform:methanol, 7:3) . Optimization may include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysts: Use of K₂CO₃ or NaH to deprotonate thiol intermediates .
- Temperature control: Reflux (~80°C) minimizes side reactions.
Data Table:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 41% |
| Base | K₂CO₃ | 12 mmol |
| Time | 4 hours | TLC-confirmed |
Advanced Question: Q. How do substituents on the imidazole ring (e.g., phenyl vs. furan groups) influence regioselectivity during alkylation or sulfuration steps? Methodological Answer: Steric and electronic effects dictate regioselectivity. The phenyl group at position 5 of the imidazole (as in the target compound) enhances stability via conjugation, while the furan-2-ylmethyl group at position 1 introduces steric hindrance, directing sulfuration to position 2. Computational modeling (e.g., DFT) can predict electronic densities at reactive sites . For example, in related imidazole derivatives, electron-withdrawing groups reduce nucleophilic attack at sulfur .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are most effective for characterizing this compound, and how should ¹H/¹³C NMR data be interpreted? Methodological Answer:
- ¹H NMR: Focus on imidazole protons (δ 7.3–7.9 ppm), furan protons (δ 6.3–7.4 ppm), and nitrile signals (non-protonated, but adjacent protons may show coupling).
- ¹³C NMR: The nitrile carbon appears at ~115–120 ppm, while imidazole carbons range from 120–140 ppm .
- HRMS: Confirm molecular ion [M+H]⁺ (e.g., calculated 244.3180, observed 244.3185 ).
Advanced Question: Q. How can X-ray crystallography with SHELXL refine the crystal structure, particularly for resolving disorder in the furan or phenyl moieties? Methodological Answer: SHELXL uses least-squares refinement to model disorder. For example, in imidazole derivatives, partial occupancy or split positions can resolve overlapping electron densities. Key steps:
Data collection: High-resolution (<1 Å) data reduces noise.
Restraints: Apply geometric constraints to furan rings.
Thermal parameters: ADPs (anisotropic displacement parameters) distinguish static vs. dynamic disorder .
Reactivity and Functionalization
Basic Question: Q. How does the nitrile group participate in nucleophilic addition or cyclization reactions? Methodological Answer: The nitrile group undergoes nucleophilic attack (e.g., by amines or hydrazines) to form amidines or tetrazoles. For example, hydrazine hydrate reacts with nitriles to yield acetohydrazides . Reaction conditions (pH, solvent polarity) must avoid premature hydrolysis to carboxylic acids .
Advanced Question: Q. What mechanistic insights explain the sulfur atom’s role in facilitating C–S bond cleavage or redox reactions? Methodological Answer: The sulfanyl group acts as a leaving group in SN2 reactions or participates in thiol-disulfide equilibria. DFT studies on similar compounds show that sulfur’s lone pairs stabilize transition states during bond cleavage. For example, in benzoimidazole derivatives, sulfur oxidation to sulfoxides alters reactivity .
Computational and Catalytic Applications
Advanced Question: Q. How can DFT calculations predict the compound’s electronic properties for use in catalysis (e.g., CO₂ fixation)? Methodological Answer: DFT models (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For instance, furan-imidazole ligands in titanium-based frameworks show high CO₂ adsorption capacity due to electron-rich sulfur and nitrogen sites .
Data Contradictions Note:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
